![molecular formula C9H15NO B14201060 1-(3-Azabicyclo[3.1.0]hexan-1-yl)-2-methylpropan-1-one CAS No. 919288-11-2](/img/structure/B14201060.png)
1-(3-Azabicyclo[3.1.0]hexan-1-yl)-2-methylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Azabicyclo[3.1.0]hexan-1-yl)-2-methylpropan-1-one is a compound that features a unique bicyclic structure. This compound is of significant interest in the field of organic chemistry due to its potential applications in pharmaceuticals and other industries. The bicyclic structure provides a rigid framework that can be exploited in various chemical reactions and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Azabicyclo[3.1.0]hexan-1-yl)-2-methylpropan-1-one typically involves cyclopropanation reactions. One common method is the palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones . This reaction is performed on a gram scale and provides high yields and diastereoselectivities. The major diastereoisomers can be easily isolated by chromatography on silica gel .
Another method involves the photochemical decomposition of CHF2-substituted pyrazolines . This protocol is advantageous due to its simple operation, mild conditions, and excellent functional group tolerance, resulting in moderate to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are still under development, with a focus on optimizing yields and reducing costs. The use of transition metal catalysis and photochemical methods are promising approaches for large-scale production .
化学反応の分析
Types of Reactions
1-(3-Azabicyclo[3.1.0]hexan-1-yl)-2-methylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure or to reduce functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce various reduced forms of the compound.
科学的研究の応用
作用機序
The mechanism of action of 1-(3-Azabicyclo[3.1.0]hexan-1-yl)-2-methylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows the compound to fit into specific binding sites, modulating the activity of the target molecules . This interaction can lead to various biological effects, depending on the specific target and the nature of the interaction.
類似化合物との比較
Similar Compounds
3-Azabicyclo[3.1.0]hexan-1-ylmethanol: This compound has a similar bicyclic structure but with a hydroxyl group instead of a ketone.
Ficellomycin: A natural product that contains a similar 1-azabicyclo[3.1.0]hexane ring structure.
Azinomycins: Another class of natural products with a similar bicyclic structure.
Uniqueness
1-(3-Azabicyclo[3.1.0]hexan-1-yl)-2-methylpropan-1-one is unique due to its specific substitution pattern and the presence of a ketone group. This makes it distinct from other similar compounds and provides unique reactivity and biological activity .
特性
CAS番号 |
919288-11-2 |
|---|---|
分子式 |
C9H15NO |
分子量 |
153.22 g/mol |
IUPAC名 |
1-(3-azabicyclo[3.1.0]hexan-1-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C9H15NO/c1-6(2)8(11)9-3-7(9)4-10-5-9/h6-7,10H,3-5H2,1-2H3 |
InChIキー |
MOZQCUVBYHCFPH-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)C12CC1CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


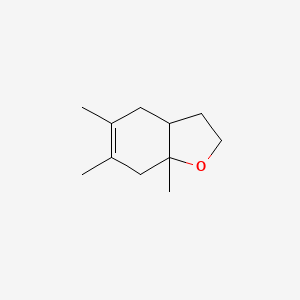
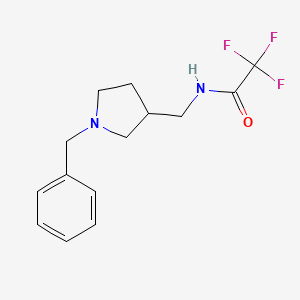
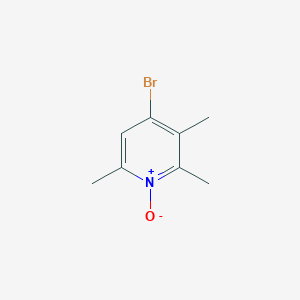
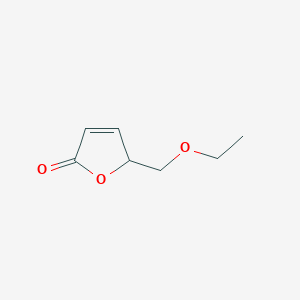
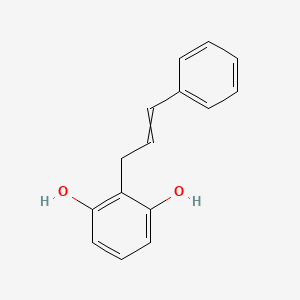
![4-[1,2-Bis(2-methoxyphenoxy)propyl]-2-methoxyphenol](/img/structure/B14201004.png)
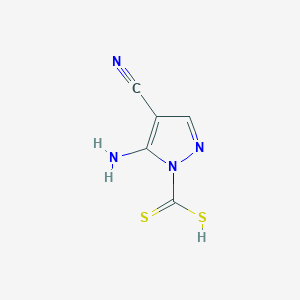
![1-(3-{Bis[(quinolin-2-yl)methyl]amino}propyl)-1H-pyrrole-2,5-dione](/img/structure/B14201012.png)
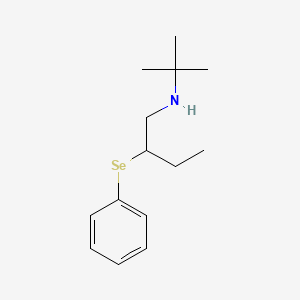
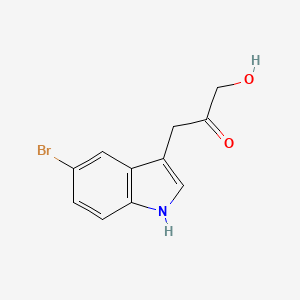
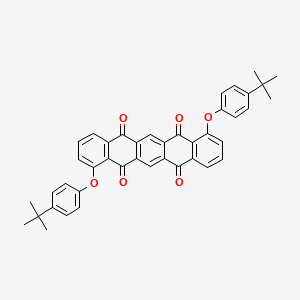


![N-([1,1'-Biphenyl]-4-yl)-7-bromo-N-phenylphenanthren-2-amine](/img/structure/B14201048.png)
